molecular formula C17H16N2O4S B2682178 N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)thiophene-2-carboxamide CAS No. 953016-50-7

N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)thiophene-2-carboxamide

Cat. No.: B2682178
CAS No.: 953016-50-7
M. Wt: 344.39
InChI Key: TUGVKULTXSDARH-UHFFFAOYSA-N
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Description

N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)thiophene-2-carboxamide is a complex organic compound featuring a combination of isoxazole and thiophene rings. Isoxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom, while thiophene is a sulfur-containing heterocycle. The presence of these rings in a single molecule makes it a subject of interest in medicinal chemistry and materials science due to its potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the isoxazole ring through a (3+2) cycloaddition reaction between a nitrile oxide and an alkyne. The nitrile oxide can be generated in situ from a hydroximoyl chloride in the presence of a base.

  • Isoxazole Formation

      Reactants: Hydroximoyl chloride, alkyne

      Conditions: Base (e.g., triethylamine), solvent (e.g., dichloromethane), room temperature

      Reaction: R-C(Cl)=NOH + R’-C≡CHIsoxazole\text{R-C(Cl)=NOH + R'-C≡CH} \rightarrow \text{Isoxazole}R-C(Cl)=NOH + R’-C≡CH→Isoxazole

  • Attachment of the Thiophene Ring

      Reactants: 3,4-dimethoxyphenylisoxazole, thiophene-2-carboxylic acid

      Conditions: Coupling reagents (e.g., EDCI, HOBt), solvent (e.g., DMF), room temperature

      Reaction: Isoxazole-CH2-NH2+Thiophene-COOHThis compound\text{Isoxazole-CH}_2\text{-NH}_2 + \text{Thiophene-COOH} \rightarrow \text{this compound}Isoxazole-CH2​-NH2​+Thiophene-COOH→this compound

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.
    • Reagents: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA)

      Conditions: Solvent (e.g., dichloromethane), room temperature

  • Reduction

    • Reduction can occur at the isoxazole ring, potentially breaking the ring and forming amines.
    • Reagents: Reducing agents like lithium aluminum hydride (LiAlH4)

      Conditions: Solvent (e.g., ether), low temperature

  • Substitution

    • The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
    • Reagents: Nucleophiles like sodium hydride (NaH) and alkyl halides

      Conditions: Solvent (e.g., DMF), elevated temperature

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, ring-opened products

    Substitution: Alkylated phenyl derivatives

Scientific Research Applications

Chemistry

In chemistry, N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)thiophene-2-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it useful in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound is explored for its potential pharmacological activities. Isoxazole derivatives are known for their anti-inflammatory, anticancer, and antimicrobial properties. The presence of the thiophene ring may enhance these activities, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific electronic properties due to the presence of the thiophene ring, which is known for its conductive properties.

Mechanism of Action

The mechanism by which N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)thiophene-2-carboxamide exerts its effects is likely related to its ability to interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. The isoxazole ring can act as a bioisostere for amides, esters, and other functional groups, allowing it to mimic the structure of natural substrates and inhibitors.

Comparison with Similar Compounds

Similar Compounds

    Isoxazole Derivatives: Compounds like 3,5-dimethylisoxazole and 3-phenylisoxazole share the isoxazole ring but differ in their substituents.

    Thiophene Derivatives: Compounds like thiophene-2-carboxamide and 2,5-dimethylthiophene share the thiophene ring but have different functional groups attached.

Uniqueness

N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)thiophene-2-carboxamide is unique due to the combination of the isoxazole and thiophene rings in a single molecule. This dual-ring structure provides a versatile platform for chemical modifications and potential biological activities that are not as easily achievable with simpler compounds.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-[[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S/c1-21-13-6-5-11(8-15(13)22-2)14-9-12(19-23-14)10-18-17(20)16-4-3-7-24-16/h3-9H,10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUGVKULTXSDARH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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